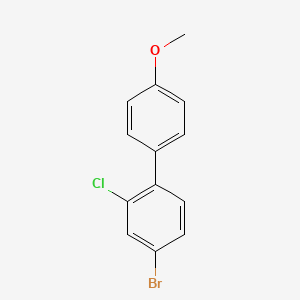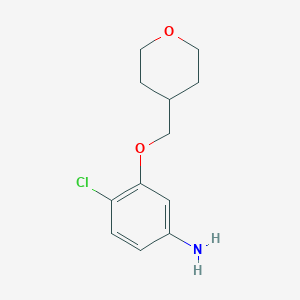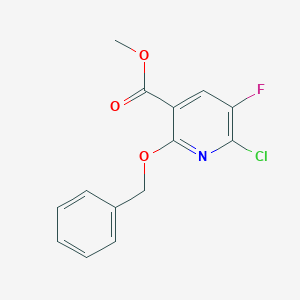
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-(benzyloxy)-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZnO nanoparticles can be employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry: Can be used in the development of new materials with specific properties, such as antimicrobial coatings .
Mecanismo De Acción
The mechanism of action of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets:
Antibacterial Activity: The compound binds to bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death.
Antifungal Activity: It disrupts the fungal cell membrane, causing cell lysis.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial and antifungal properties.
4,5-Substituted-2-aminothiazoles: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which enhances its biological activities compared to simpler thiazole derivatives. The presence of the benzyloxy and methyl groups contributes to its increased potency and selectivity in various applications .
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-(2-methyl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-9-14(20-11-13-5-3-2-4-6-13)7-8-15(12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19) |
Clave InChI |
NKRBVXICXAFUPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



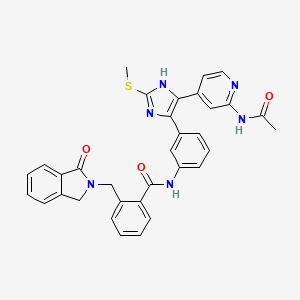


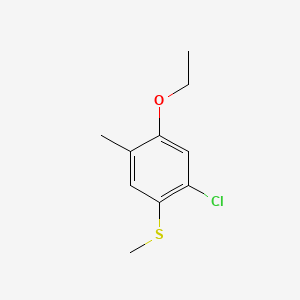
![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
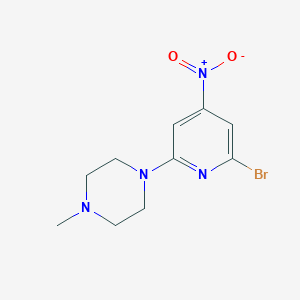
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
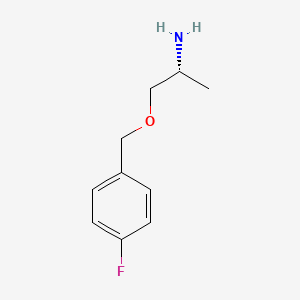
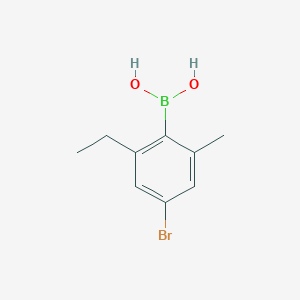
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
